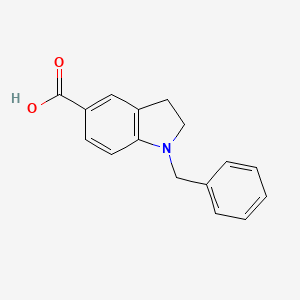![molecular formula C15H22N2O B7463608 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has a wide range of applications, including its use as a pharmaceutical intermediate and in the synthesis of other chemicals. In
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound also has an affinity for serotonin receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of new synthetic methods for this compound may lead to the creation of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone involves the reaction of 4-(4-bromophenyl)piperazine with isopropylamine in the presence of potassium carbonate. This reaction results in the formation of this compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)16-8-10-17(11-9-16)15-6-4-14(5-7-15)13(3)18/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFAHVAXAGDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
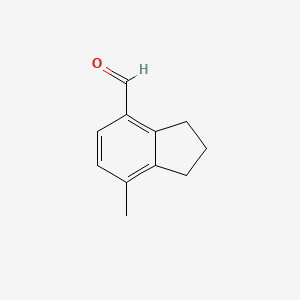
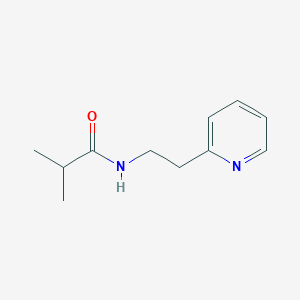
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
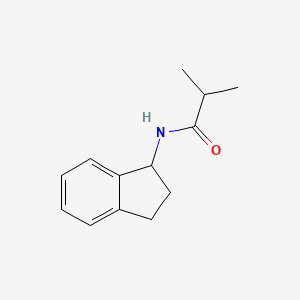
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)
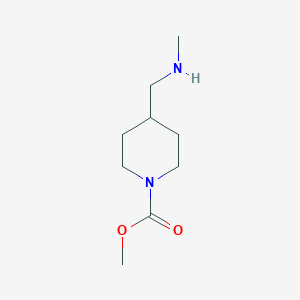


![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
